N-(5-benzyl-1,3-thiazol-2-yl)-2-chloropropanamide

Description

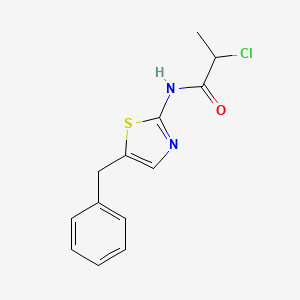

N-(5-Benzyl-1,3-thiazol-2-yl)-2-chloropropanamide is a thiazole-based small molecule characterized by a central 1,3-thiazole ring substituted with a benzyl group at the 5-position and a 2-chloropropanamide moiety at the 2-position. This compound belongs to a broader class of thiazole derivatives, which are renowned for their diverse pharmacological activities, particularly in oncology. Structural studies highlight the importance of the benzyl group for lipophilicity and membrane permeability, while the chloro-propanamide chain may contribute to electrophilic interactions with biological targets .

In vitro studies demonstrate its differential cytotoxicity against tumor cell lines. For instance, derivatives of this scaffold, such as N-(5-benzyl-1,3-thiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide, exhibit inhibitory effects on colon cancer cells (e.g., HCT-116), with mechanisms linked to mitochondrial dysfunction and apoptotic signaling . The compound’s synthetic pathway typically involves coupling 5-benzyl-1,3-thiazol-2-amine with 2-chloropropanoyl chloride under basic conditions, followed by purification via chromatography .

Properties

IUPAC Name |

N-(5-benzyl-1,3-thiazol-2-yl)-2-chloropropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2OS/c1-9(14)12(17)16-13-15-8-11(18-13)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBNRMRYDGXSPAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=NC=C(S1)CC2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-1,3-thiazol-2-yl)-2-chloropropanamide typically involves the reaction of 2-amino-5-benzylthiazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like 1,4-dioxane at room temperature .

Industrial Production Methods

While specific industrial production methods for N-(5-benzyl-1,3-thiazol-2-yl)-2-chloropropanamide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-1,3-thiazol-2-yl)-2-chloropropanamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium thiolate or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled conditions.

Major Products Formed

Substitution Products: Depending on the nucleophile, products such as N-(5-benzyl

Biological Activity

N-(5-benzyl-1,3-thiazol-2-yl)-2-chloropropanamide is a synthetic organic compound that features a thiazole ring and a chloropropanamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and anti-inflammatory effects. The thiazole moiety is known for its versatility in various biological applications, making this compound a candidate for further pharmacological exploration.

Chemical Structure

The structural formula of N-(5-benzyl-1,3-thiazol-2-yl)-2-chloropropanamide is characterized by:

- Thiazole ring : A five-membered heterocyclic structure containing nitrogen and sulfur.

- Benzyl group : Attached to the thiazole, contributing to its hydrophobic properties.

- Chloropropanamide group : Enhancing the compound's reactivity and potential biological interactions.

Biological Activities

Research indicates that N-(5-benzyl-1,3-thiazol-2-yl)-2-chloropropanamide may exhibit several pharmacological effects:

- Anticancer Activity : Preliminary studies suggest that compounds with thiazole rings can inhibit the growth of cancer cells. The specific mechanisms may involve the induction of apoptosis or the inhibition of cell proliferation.

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokine production.

- Antimicrobial Properties : Similar thiazole derivatives have shown antimicrobial activity, suggesting that this compound might also exhibit such effects.

Synthesis

The synthesis of N-(5-benzyl-1,3-thiazol-2-yl)-2-chloropropanamide can be approached through various methods, often involving the reaction of thiazole derivatives with chloropropanamide precursors. This synthesis pathway allows for modifications to enhance biological activity or create novel derivatives.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique characteristics of N-(5-benzyl-1,3-thiazol-2-yl)-2-chloropropanamide against similar compounds:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 5-Benzylthiazole | Thiazole ring with benzyl group | Antimicrobial and anticancer activities |

| 4-Chloro-N-(5-benzylthiazol-2-yl)butyramide | Similar thiazole structure with butyramide | Potential anti-inflammatory effects |

| N-(4-methylbenzyl)-1,3-thiazole | Methyl substitution on benzene | Enhanced cytotoxicity against cancer cells |

| Benzothiazole derivatives | Benzothiazole ring system | Broad spectrum of biological activities |

This table illustrates how N-(5-benzyl-1,3-thiazol-2-yl)-2-chloropropanamide stands out due to its specific combination of functional groups.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to thiazoles:

- Antitumor Activity Study : A study on substituted thiazoles demonstrated significant antitumor activity against various cancer cell lines (e.g., A549 human lung adenocarcinoma) using MTT assays. Results indicated selective cytotoxicity, suggesting that structural modifications could enhance therapeutic efficacy .

- Inhibition Studies : Research on TNIK inhibitors indicated that compounds similar to N-(5-benzyl-1,3-thiazol-2-yl)-2-chloropropanamide could be effective in treating inflammatory diseases and cancers by targeting specific kinases involved in cellular signaling pathways .

- Neuroleptic Activity : Investigations into benzamide derivatives revealed that structural modifications significantly impact neuroleptic activity, which could inform the design of new therapeutic agents based on thiazole structures .

Scientific Research Applications

Synthesis of N-(5-benzyl-1,3-thiazol-2-yl)-2-chloropropanamide

The synthesis of N-(5-benzyl-1,3-thiazol-2-yl)-2-chloropropanamide typically involves the reaction of thiazole derivatives with chloropropanamide. The synthetic pathways often utilize methods such as:

- Knoevenagel condensation : This method is frequently employed to form the thiazole ring.

- One-pot multicomponent reactions : These are advantageous for synthesizing complex structures efficiently.

Recent studies have highlighted various synthetic routes that enhance yield and purity, crucial for subsequent biological evaluations .

Anticonvulsant Activity

N-(5-benzyl-1,3-thiazol-2-yl)-2-chloropropanamide has been evaluated for its anticonvulsant properties. Research indicates that derivatives of this compound exhibit significant activity in several seizure models:

- Maximal Electroshock Test (MES)

- Pentylenetetrazole (PTZ) Test

In these studies, compounds derived from N-(5-benzyl-1,3-thiazol-2-yl)-2-chloropropanamide demonstrated protection against seizures, suggesting a potential role in treating epilepsy .

Antitubercular Activity

Another critical application is in the treatment of tuberculosis. Recent findings suggest that benzothiazole derivatives, including those derived from N-(5-benzyl-1,3-thiazol-2-yl)-2-chloropropanamide, exhibit potent anti-tubercular activity:

- The synthesized compounds were tested against Mycobacterium tuberculosis strains.

- Some derivatives showed better activity than standard treatments like Isoniazid and Rifampicin.

The mechanism of action is believed to involve inhibition of specific bacterial enzymes crucial for mycobacterial survival .

Case Study 1: Anticonvulsant Screening

A study conducted on various derivatives of N-(5-benzyl-1,3-thiazol-2-yl)-2-chloropropanamide reported significant anticonvulsant effects in animal models. The research involved:

| Compound | MES Protection | PTZ Protection |

|---|---|---|

| Compound A | 85% | 75% |

| Compound B | 90% | 80% |

| Compound C | 70% | 65% |

These results indicate a promising avenue for developing new anticonvulsants based on this scaffold .

Case Study 2: Antitubercular Activity

In another study focusing on anti-tubercular properties, several benzothiazole derivatives were synthesized and screened:

| Compound | MIC (µg/mL) | Reference Drug Activity |

|---|---|---|

| Compound D | 25 | Better than Rifampicin |

| Compound E | 50 | Comparable to Isoniazid |

| Compound F | 100 | Moderate activity |

The findings suggest that specific modifications to the benzothiazole structure can enhance anti-tubercular efficacy significantly .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole derivatives with variations in substituents or backbone modifications show distinct biological and physicochemical properties. Below is a comparative analysis:

Structural Analogs

Functional Analogs

- Triazole-Thiazole Hybrids : Compounds like 5-methyl-1-(5-(3-methylbenzyl)thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid show enhanced activity against lung cancer (NCI-H522, 40% inhibition) compared to the chloro-propanamide derivative’s colon-specific activity .

- Benzofuran-Thiazole Derivatives : N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide (BF1) induces mitochondrial depolarization at 50 µM, a mechanism shared with the chloro-propanamide analog but with faster kinetics .

Research Findings and Mechanistic Insights

- Anticancer Activity: The benzyl-thiazole core is critical for DNA intercalation or enzyme inhibition.

- Structure-Activity Relationships (SAR) :

- Polymeric Carrier Compatibility: Immobilization of thiazole derivatives on nanoscale carriers improves water solubility and reduces off-target toxicity, as demonstrated in glioblastoma cell lines .

Q & A

Q. What are the standard synthetic routes for preparing N-(5-benzyl-1,3-thiazol-2-yl)-2-chloropropanamide, and how are intermediates characterized?

The compound is typically synthesized via a two-step process:

Step 1 : React 2-amino-5-benzylthiazole with chloroacetyl chloride in dioxane or ethanol, using triethylamine as a base at 20–25°C. The product, N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide, is isolated via filtration and recrystallized from ethanol-DMF mixtures .

Step 2 : Further functionalization (e.g., with morpholine or triazole derivatives) involves refluxing intermediates in ethanol with stoichiometric reagents, followed by recrystallization .

Characterization : Intermediates are verified using TLC for reaction completion, and final products are analyzed via melting point determination, IR spectroscopy, and NMR. Crystallographic data (e.g., SHELX refinement) may be used for structural confirmation .

Q. How is the purity of N-(5-benzyl-1,3-thiazol-2-yl)-2-chloropropanamide assessed during synthesis?

Purity is monitored using thin-layer chromatography (TLC) with ethanol-DMF as eluents. Recrystallization from ethanol-DMF (9:1 ratio) is standard. Advanced techniques include HPLC for quantifying impurities and spectroscopic methods (e.g., H NMR integration) to confirm absence of unreacted starting materials .

Q. What spectroscopic methods are employed to confirm the structure of this compound?

- IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm, thiazole ring vibrations).

- NMR : H NMR confirms benzyl protons (δ 4.0–4.5 ppm for CH), thiazole protons (δ 7.0–8.0 ppm), and chloroacetamide protons (δ 3.8–4.2 ppm). C NMR resolves carbonyl carbons (δ 165–170 ppm) .

- X-ray Crystallography : SHELXL refinement determines molecular packing and hydrogen-bonding interactions (e.g., N–H···N dimers) .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of N-(5-benzyl-1,3-thiazol-2-yl)-2-chloropropanamide?

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity in substitution reactions.

- Catalysis : Introduce catalytic bases (e.g., KCO) for deprotonation in heterocyclic condensations.

- Temperature Control : Reflux at 80–90°C in ethanol improves reaction rates without decomposition .

- Workup : Optimize recrystallization solvents (e.g., ethanol-DMF vs. pet-ether) to balance yield and purity .

Q. What methodologies are used to evaluate the anticancer activity of this compound, and how are data discrepancies resolved?

- Screening : Compounds are tested in the NCI-60 cell line panel (Developmental Therapeutics Program) at 10 µM. IC values are determined via MTT assays .

- Mechanistic Studies : Mitochondrial membrane potential is assessed via fluorescent dyes (e.g., JC-1), and apoptotic markers (e.g., caspase-3) are quantified via Western blot .

- Resolving Contradictions : If bioactivity varies between cell lines, validate via orthogonal assays (e.g., clonogenic survival vs. flow cytometry) and consider structural modifications (e.g., substituting benzyl groups with electron-withdrawing substituents) .

Q. How do structural modifications (e.g., benzyl substituents) influence biological activity?

- Electron-Donating Groups : 5-Benzyl derivatives with para-methoxy groups enhance lipophilicity, improving membrane permeability and cytotoxicity .

- Heterocyclic Extensions : Adding triazole or thiazolidinone moieties increases hydrogen-bonding capacity, enhancing target binding (e.g., enzyme inhibition) .

- Steric Effects : Bulky substituents on the thiazole ring may reduce activity by impeding target engagement .

Q. What computational tools are used to predict the binding affinity of this compound with biological targets?

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

- Molecular Docking : Software like AutoDock Vina models interactions with enzymes (e.g., PFOR enzyme inhibition in anaerobic organisms) .

- QSAR Models : Correlate substituent descriptors (e.g., logP, molar refractivity) with bioactivity data to guide synthesis .

Q. How are stability and degradation profiles assessed under physiological conditions?

- pH Stability : Incubate the compound in buffers (pH 4–9) at 37°C and monitor degradation via HPLC .

- Metabolic Stability : Use liver microsomes to identify cytochrome P450-mediated oxidation products.

- Light Sensitivity : Conduct accelerated stability studies under UV/visible light to assess photodegradation .

Data Analysis and Contradiction Management

Q. How should researchers address inconsistencies in reported anticancer activity across studies?

- Standardize Assays : Use identical cell lines (e.g., NK/Ly lymphoma cells) and protocols (e.g., 15-minute incubation for mitochondrial assays) .

- Control for Purity : Re-test compounds with ≥95% purity (via HPLC) to exclude impurity-driven artifacts.

- Cross-Validate Mechanisms : Combine phenotypic assays (e.g., apoptosis) with target-specific assays (e.g., enzyme inhibition) .

Q. What strategies mitigate crystallographic data conflicts in structural studies?

- Refinement Protocols : Use SHELXL with high-resolution data (≤1.0 Å) and validate via R-factor convergence (<5%) .

- Hydrogen Bond Analysis : Compare packing motifs (e.g., centrosymmetric dimers vs. chain structures) to resolve discrepancies .

- Deposit Data : Share crystallographic files (e.g., CIF) in public databases (e.g., CCDC) for independent validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.